Product packaging for cyclo-[-Arg-Gly-Asp-Amp26-](Cat. No.:)

cyclo-[-Arg-Gly-Asp-Amp26-]

Cat. No.: B10847966
M. Wt: 544.6 g/mol
InChI Key: UIBGFNHGJUQMPO-QZWWFDLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Arginine-Glycine-Aspartic Acid (RGD) Sequence in Cell Adhesion Biology

The Arginine-Glycine-Aspartic acid (RGD) sequence is a tripeptide motif that plays a crucial role in cell adhesion. nih.gov First identified as the cell attachment site in fibronectin, the RGD sequence is now known to be present in numerous extracellular matrix proteins, including vitronectin, fibrinogen, and osteopontin. nih.govwikipedia.org This motif is recognized by a significant portion of the integrin family, a class of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. nih.govannualreviews.org The binding of the RGD motif to integrins is a fundamental process that influences and regulates a variety of cellular functions such as migration, growth, differentiation, and apoptosis. annualreviews.org

The interaction is highly specific, and even small synthetic peptides containing the RGD sequence can mimic the cell-binding properties of large adhesion proteins. annualreviews.org When presented on a surface, these peptides can promote cell adhesion, while in solution, they can act as competitive inhibitors, preventing cells from attaching to RGD-containing proteins. annualreviews.org This characteristic has made RGD peptides and their mimetics valuable tools in biomedical research and has spurred the development of therapeutics for diseases like thrombosis and cancer. nih.govresearchgate.net The specificity of RGD-integrin binding has also been harnessed for targeted drug delivery to cells that overexpress certain integrins, such as tumor cells. researchgate.netresearchgate.net

Overview of Cyclic Peptides in Modulating Biological Interactions

Cyclic peptides are a class of peptides in which the amino acid chain is cyclized, forming a ring structure. This structural constraint confers several advantages over their linear counterparts in modulating biological interactions. biomolther.orgeurpepsoc.com Cyclization enhances metabolic stability by protecting the peptide from degradation by exopeptidases, which require free N- and C-termini. biomolther.org

Furthermore, the conformational rigidity of cyclic peptides reduces the entropic penalty upon binding to a target molecule, often leading to higher binding affinity and selectivity. biomolther.org This well-defined three-dimensional structure can more closely mimic the bioactive conformation of a protein's binding loop, making cyclic peptides potent modulators of protein-protein interactions (PPIs). researchgate.netlongdom.org The ability to fine-tune the structure of cyclic peptides has made them promising candidates for developing therapeutics that can target previously "undruggable" PPIs, which are often characterized by large and flat interfaces. researchgate.netrsc.org

Contextualization of cyclo-[-Arg-Gly-Asp-Amp26-] within RGD Peptidomimetics Research

The compound "cyclo-[-Arg-Gly-Asp-Amp26-]" is a cyclic peptide that incorporates the critical RGD sequence. ontosight.ai This places it squarely within the field of RGD peptidomimetics, which are molecules designed to mimic the structure and function of the RGD motif. nih.govbenthamscience.com The primary goal of developing such mimetics is to create compounds with improved properties, such as enhanced affinity for specific integrins, increased stability, and better selectivity. mdpi.com

The "Amp26" component of the name suggests the presence of a non-standard or modified amino acid, a common strategy in peptidomimetic design to introduce specific structural constraints or functionalities. ontosight.ai The cyclization of the [-Arg-Gly-Asp-Amp26-] sequence is intended to lock the peptide into a bioactive conformation that favors binding to its target integrin, likely one of the RGD-binding integrins such as αvβ3. ontosight.ainih.gov Research into such compounds often involves evaluating their binding affinity and selectivity for different integrin subtypes to understand their potential as research tools or therapeutic leads. mdpi.comnih.gov

Interactive Data Table: Properties of Selected RGD Peptides and Peptidomimetics

CompoundDescriptionTarget Integrin(s)Key FindingReference(s)
cyclo-[-Arg-Gly-Asp-D-Phe-Val-] A cyclic pentapeptide.αvβ3Inhibits integrin binding and can induce apoptosis in certain cancer cells. medchemexpress.com medchemexpress.commedchemexpress.com
cyclo-[-Arg-Gly-Asp-D-Phe-Lys(Cys)-] A cyclic peptide containing a cysteine residue for potential conjugation.α2β1, αvβ3Inhibits cell proliferation and induces apoptosis in tumor cells. abmole.commedchemexpress.com abmole.commedchemexpress.com
cyclo-[-Arg-Gly-Asp-D-Phe-Glu-] A cyclic RGD peptide used as an integrin ligand for various applications.Not specifiedUsed for radiolabeling and in the development of nanomedicine delivery systems. bachem.com bachem.com
E[c(RGDfK)]2 A dimeric cyclic RGD peptide.αvβ3Exhibits very high affinity for the αvβ3 integrin and shows high tumor targeting properties. iris-biotech.de iris-biotech.de
cyclo-[-Arg-Gly-Asp-Amp26-] The subject of this article, a cyclic RGD peptide with a modified amino acid.αvβ3 (inferred)A cyclic peptide containing the RGD motif, suggesting a role in cell adhesion and integrin binding. ontosight.aiidrblab.net ontosight.aiidrblab.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N8O7 B10847966 cyclo-[-Arg-Gly-Asp-Amp26-]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N8O7

Molecular Weight

544.6 g/mol

IUPAC Name

2-[(1R,4S,10S,13S)-14-benzoyl-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C24H32N8O7/c25-24(26)27-8-4-7-15-20(36)28-11-18(33)30-16(10-19(34)35)21(37)29-14-9-17(22(38)31-15)32(12-14)23(39)13-5-2-1-3-6-13/h1-3,5-6,14-17H,4,7-12H2,(H,28,36)(H,29,37)(H,30,33)(H,31,38)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17+/m1/s1

InChI Key

UIBGFNHGJUQMPO-QZWWFDLISA-N

Isomeric SMILES

C1[C@@H]2CN([C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CN(C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Structural Characterization and Conformational Dynamics of Cyclo Arg Gly Asp Amp26

Elucidation of Cyclic Peptide Conformation via Spectroscopic Techniques

The determination of the preferred three-dimensional structure of cyclic peptides like cyclo-[-Arg-Gly-Asp-Amp26-] in solution relies heavily on a suite of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are among the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides a wealth of information on the local environment of individual atoms within the molecule. A variety of NMR experiments are employed to piece together the conformational puzzle. nih.gov

1D ¹H NMR: The chemical shifts of protons, particularly the amide (NH) protons, are sensitive to their local environment and involvement in hydrogen bonding. Temperature dependence of these shifts can help identify protons participating in stable intramolecular hydrogen bonds, which are key features of the peptide's folded structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds, allowing for the assignment of protons within a single amino acid residue. nih.gov

TOCSY (Total Correlation Spectroscopy) or HOHAHA (Homonuclear Hartmann-Hahn): Establishes correlations between all protons within a spin system of an amino acid residue, facilitating the identification of the complete residue. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the peptide's conformation. They detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the amino acid sequence. The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure calculations. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached heteroatoms, such as ¹³C or ¹⁵N, aiding in the assignment of carbon and nitrogen signals. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, particularly in the far-UV region (190-250 nm), provides information about the secondary structure of the peptide backbone. The shape and magnitude of the CD spectrum can indicate the presence of characteristic secondary structures like β-turns and random coils. Vibrational Circular Dichroism (VCD) can offer even more detailed stereochemical information. researchgate.net For instance, a type II' β-turn is a common feature in conformationally constrained RGD analogues. rsc.org

The data obtained from these spectroscopic techniques, especially the distance restraints from NOESY/ROESY and dihedral angle restraints from coupling constants, are used as inputs for computational modeling to generate a high-resolution 3D structure of the peptide.

Table 1: Representative NMR Data for Conformational Analysis of a Cyclic RGD Peptide This table presents hypothetical data typical for the analysis of a cyclic RGD peptide, as direct data for cyclo-[-Arg-Gly-Asp-Amp26-] is not publicly available.

NMR ParameterResidue PairObserved ValueStructural Implication
³J(HN,Hα) Coupling ConstantGly5.8 HzConstrains the φ dihedral angle
NOE IntensityAsp(NH) - Amp26(Hα)StrongClose spatial proximity (< 3 Å)
NOE IntensityArg(Hα) - Gly(NH)MediumSpatial proximity (~3-4 Å)
Amide Proton Temp. Coefficient (Δδ/ΔT)Asp(NH)-1.2 ppb/KSolvent-exposed, not in a stable H-bond
Amide Proton Temp. Coefficient (Δδ/ΔT)Arg(NH)-5.5 ppb/KPotentially involved in an intramolecular H-bond

Computational Approaches for Conformational Analysis and Molecular Dynamics Simulations of cyclo-[-Arg-Gly-Asp-Amp26-]

Computational methods are indispensable for refining and understanding the dynamic nature of cyclic peptides, complementing the static picture provided by spectroscopic techniques.

Conformational Search and Energy Minimization: The distance and dihedral angle constraints obtained from NMR are used to guide a conformational search. This process involves generating a large number of possible 3D structures that are consistent with the experimental data. These structures are then subjected to energy minimization using force fields (e.g., AMBER, CHARMM) to identify low-energy, physically realistic conformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful approach to explore the conformational landscape and dynamics of a peptide in a simulated physiological environment. nih.gov By solving Newton's equations of motion for the atoms of the peptide and surrounding solvent molecules, MD simulations can track the trajectory of the peptide over time, revealing its flexibility, stable states, and the transitions between them. nih.govnih.gov

Key insights from MD simulations include:

RMSD (Root Mean Square Deviation): This parameter measures the average deviation of the peptide's backbone atoms from a reference structure over time, indicating the stability of the conformation. A stable simulation is characterized by a low and converging RMSD value.

RMSF (Root Mean Square Fluctuation): This parameter quantifies the fluctuation of individual residues around their average positions, highlighting the flexible and rigid regions of the peptide.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of intramolecular and intermolecular (with solvent) hydrogen bonds over time, providing a dynamic view of the forces that stabilize the peptide's structure.

Principal Component Analysis (PCA): This technique can be used to identify the dominant modes of motion in the peptide, revealing the collective movements of different parts of the molecule.

For a molecule like cyclo-[-Arg-Gly-Asp-Amp26-], MD simulations can reveal how the cyclic structure and the Amp26 moiety work together to restrict the conformational freedom of the RGD motif, potentially pre-organizing it for optimal receptor binding. frontiersin.org

Table 2: Typical Output from a Molecular Dynamics Simulation of a Cyclic Peptide This table illustrates the kind of data generated from MD simulations. The values are representative and not specific to cyclo-[-Arg-Gly-Asp-Amp26-].

Analysis MetricRegion/ResidueTypical ValueInterpretation
Backbone RMSDEntire Peptide1.5 ± 0.3 ÅThe overall fold of the peptide is stable.
Backbone RMSFGlycine (B1666218)2.1 ÅHigh flexibility, as expected for glycine.
Cyclic Backbone0.8 ÅRigid core due to cyclic constraint.
Hydrogen Bond OccupancyArg(CO) --- Asp(NH)85%A stable intramolecular hydrogen bond.
Solvent Accessible Surface Area (SASA)Asp Side Chain45 ŲThe aspartic acid side chain is relatively exposed.

Influence of Cyclic Constraint and the Amp26 Moiety on Conformational Stability and Flexibility

The structure and bioactivity of RGD-containing peptides are profoundly influenced by their conformational properties, which are in turn dictated by the cyclic nature of the backbone and the chemical identity of the constituent amino acids. nih.gov

Influence of Cyclic Constraint: Cyclization dramatically reduces the conformational entropy of a peptide compared to its linear counterpart. nih.govmdpi.com This pre-organization has several important consequences:

Enhanced Stability: Cyclic peptides are generally more resistant to enzymatic degradation by proteases, leading to a longer biological half-life.

Increased Affinity and Selectivity: By locking the peptide into a more defined conformation, cyclization can present the RGD motif in an orientation that is optimal for binding to a specific integrin receptor, thereby increasing binding affinity. This conformational restriction can also prevent binding to other receptors, leading to enhanced selectivity. ontosight.ai The reduction in the number of available conformations minimizes the entropic penalty of binding.

Molecular Recognition Mechanisms and Integrin Binding Specificity of Cyclo Arg Gly Asp Amp26

Fundamental Principles of RGD-Integrin Interactions

Integrins are heterodimeric glycoproteins composed of α and β subunits, and together they form a ligand-binding headpiece. nih.gov The interaction between the RGD motif and integrins is a well-orchestrated molecular event. The guanidinium (B1211019) group of the arginine (Arg) residue forms a salt bridge with a conserved aspartic acid residue in the α subunit of the integrin. researchgate.net Simultaneously, the carboxyl group of the aspartic acid (Asp) residue of the RGD motif coordinates with a metal ion in the β subunit's metal ion-dependent adhesion site (MIDAS). researchgate.net The central glycine (B1666218) (Gly) residue allows for the necessary flexibility to adopt a specific turn conformation, which is crucial for the correct spatial presentation of the Arg and Asp side chains. acs.org

Cyclization of RGD peptides has been shown to significantly enhance their stability and binding affinity compared to their linear counterparts. wikipedia.org This is attributed to the conformational constraint imposed by the cyclic structure, which pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding. acs.org The residues flanking the core RGD sequence also play a critical role in determining the selectivity of the peptide for different integrin subtypes. acs.org By varying these flanking amino acids, it is possible to fine-tune the binding profile of the cyclic RGD peptide. acs.org

Binding Affinity and Selectivity Profiling of cyclo-[-Arg-Gly-Asp-Amp26-] for Integrin Subtypes (e.g., αvβ3, αvβ5, α5β1)

For instance, the well-studied cyclic peptide cyclo(RGDfV) exhibits high affinity for the αvβ3 integrin. researchgate.netbiosynth.com Studies on other synthetic cyclic RGD peptides, where the residue corresponding to Amp26 has been varied, have shown a wide range of affinities and selectivities. For example, the incorporation of 4-aminoproline (Amp) in a cyclo-[-Arg-Gly-Asp-Amp-] scaffold resulted in ligands with IC50 values for human αvβ3 integrin in the low nanomolar to sub-nanomolar range.

The selectivity of these peptides for different integrin subtypes, such as αvβ3, αvβ5, and α5β1, is a critical aspect of their development for targeted therapies. Often, high affinity for αvβ3 is accompanied by lower affinity for other integrins like α5β1. acs.org For example, some cyclic RGD peptides show high selectivity for αvβ3 over αIIbβ3, another RGD-binding integrin found on platelets. nih.gov

Below is a table of representative IC50 values for some well-characterized cyclic RGD peptides, which can serve as a reference for the potential binding profile of cyclo-[-Arg-Gly-Asp-Amp26-].

Compound NameIntegrin SubtypeIC50 (nM)
cyclo(RGDfV)αvβ39.2 abmole.com
E-[c(RGDfK)]2αvβ30.6 ± 0.4 nih.gov
cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-]αvβ325 ± 3 nih.gov
cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-]α5β1180 ± 20 nih.gov

This table presents data for related compounds to illustrate typical binding affinities and is not data for cyclo-[-Arg-Gly-Asp-Amp26-].

Computational Modeling of cyclo-[-Arg-Gly-Asp-Amp26-]-Integrin Receptor Binding Modes

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is a powerful tool for elucidating the binding modes of cyclic RGD peptides with integrin receptors at an atomic level. nih.gov While specific computational studies on cyclo-[-Arg-Gly-Asp-Amp26-] are not published, general principles derived from modeling other cyclic RGD peptides can be applied.

Role of the Amp26 Moiety in Modulating Integrin Binding Characteristics

The incorporation of non-natural amino acids, such as 2-aminomethylphenylalanine (Amp26), into cyclic RGD peptides is a strategy to enhance their pharmacological properties, including binding affinity, selectivity, and metabolic stability. mdpi.com The specific role of the Amp26 moiety in cyclo-[-Arg-Gly-Asp-Amp26-] can be inferred from structure-activity relationship (SAR) studies on related compounds.

The Amp26 residue introduces a bulky aromatic side chain with a degree of flexibility due to the aminomethyl group. This has several potential implications for integrin binding:

Additional Hydrogen Bonding: The aminomethyl group in Amp26 could potentially form additional hydrogen bonds with the integrin receptor, further stabilizing the peptide-receptor complex.

Modulation of Selectivity: The precise fit of the Amp26 side chain into the binding pockets of different integrins could be a key determinant of selectivity. For example, SAR studies on other cyclic RGD peptides have shown that the nature of the amino acid at this position can dramatically influence the selectivity between αvβ3 and α5β1 integrins. acs.org

Compound Names

Abbreviation / Trivial NameFull Chemical Name
ArgArginine
GlyGlycine
AspAspartic Acid
Amp262-aminomethylphenylalanine
cyclo(RGDfV)cyclo(Arg-Gly-Asp-D-Phe-Val)
E-[c(RGDfK)]2Glutamic acid-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2
cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-]cyclo-[-Arginine-Glycine-Aspartic acid-(1S,2R)-2-aminocyclopentanecarboxylic acid-Valine-]
Amp4-aminoproline
D-PheD-Phenylalanine
ValValine
LysLysine (B10760008)

Structure Activity Relationship Sar Investigations of Cyclic Rgd Peptides, Including Cyclo Arg Gly Asp Amp26 Analogs

Systematic Amino Acid Modification Strategies and Their Impact on Integrin Recognition

Systematic modifications of amino acids within cyclic RGD peptides have profound effects on their binding affinity and selectivity for different integrin subtypes. The amino acids flanking the core RGD motif are critical in determining the peptide's conformation and, consequently, its interaction with the receptor. acs.org

Key findings from research in this area include:

Flanking Residues: The residues at the X1 and X2 positions in an RGDX1X2 sequence significantly influence affinity for specific integrins. For instance, certain combinations are crucial for high affinity to integrin αvβ5. acs.org Studies have shown that for integrin αvβ5 binding, amino acids with small side chains at the X1 position and aromatic residues at the X2 position are often preferred. acs.org

Positional Importance: Extensive structure-activity relationship (SAR) studies have demonstrated that the amino acid at position 4 (adjacent to Asp) and the amide bond proton between residues 3 and 4 are crucial for high activity towards αVβ3 integrin. acs.org Conversely, the amino acid at position 5 often has minimal impact on binding affinity to this specific integrin. mdpi.comnih.gov

Glycine (B1666218) Substitution: The glycine residue in the RGD sequence is highly conserved for a reason. Replacing Glycine with other amino acids, such as D-Alanine, can lead to a significant loss of binding affinity. nih.gov This highlights the importance of the conformational flexibility that glycine provides.

Influence of D-Amino Acid Incorporation and N-Methylation on Cyclic RGD Bioactivity

The introduction of non-natural amino acids, such as D-amino acids and N-methylated residues, is a powerful strategy to enhance the biological properties of cyclic RGD peptides. These modifications can improve stability, receptor affinity, and selectivity.

D-Amino Acid Incorporation: The inclusion of a D-amino acid, particularly adjacent to the RGD motif, has been shown to enhance integrin binding. acs.orgacs.org This is often attributed to the stabilization of a bioactive conformation, typically a βII'/γ-turn structure. acs.org Replacing L-cysteine with D-cysteine at the N- or C-terminus of some cyclic peptides has resulted in a significant decrease in potency, indicating the critical role of chirality at these positions for maintaining high binding affinity. nih.gov The presence of D-amino acids can also increase the peptide's resistance to enzymatic degradation. nih.gov

N-Methylation: N-methylation of the peptide backbone is another effective method for conformational constraint and has been shown to increase target affinity and metabolic stability. acs.org A notable example is cyclo(RGDf-N(Me)V-), also known as Cilengitide, which exhibits very high activity and selectivity for the αVβ3 integrin. nih.gov However, the effects of N-methylation are position-dependent. While N-methylation of the valine residue in cyclo(RGDfV) enhances activity, methylation at other positions can lead to a drastic loss of binding affinity. nih.govnih.gov

Effects of Macrocycle Size and Linker Design on Ligand-Receptor Affinity

The size of the macrocycle and the nature of any linkers used in its construction are critical determinants of the peptide's three-dimensional structure and its ability to bind effectively to integrin receptors.

Macrocycle Size: The ring size of a cyclic peptide is a crucial, independent variable that can dramatically affect its biological potency by inducing modest conformational changes. nih.govnih.gov Studies on cyclic cationic antimicrobial peptides have shown a direct correlation between ring size and biological activity, which is linked to the degree of β-structure, charge, hydrophobicity, and amphipathicity. nih.govresearchgate.net The structural rigidity imparted by cyclization improves binding properties and enhances stability against degradation. wikipedia.org

Linker Design: Linkers play a multifaceted role in the design of RGD-based ligands. They can be used to:

Increase the distance between the RGD motif and other parts of the molecule, minimizing steric hindrance. nih.gov

Enhance interactions with the receptor's binding pocket. nih.gov

Enable the creation of multimeric ligands. nih.gov

Modify the pharmacokinetic properties of the molecule. nih.gov

The length and flexibility of linkers are particularly important in multimeric RGD peptides, influencing their ability to bind to multiple receptors simultaneously. nih.govnih.gov

Multimerization Strategies for Cyclic RGD Peptides and Enhanced Integrin Binding Avidity

Multimerization, the strategy of linking multiple RGD motifs together, has proven to be a highly effective approach for increasing the binding avidity of cyclic RGD peptides to integrins. mdpi.comgoogle.com This enhanced binding is attributed to a combination of factors, including the "local concentration effect" and the potential for bivalent or multivalent binding. nih.govthno.org

Increased Avidity: Dimeric, tetrameric, and even octameric RGD peptides have consistently shown higher binding affinities for integrins compared to their monomeric counterparts. mdpi.comnih.govsnmjournals.org For example, a tetrameric c(RGD) peptide showed significantly higher integrin-binding avidity (IC50 = 16.6 ± 1.3 nM) compared to its dimeric analog (IC50 = 48.4 ± 2.8 nM). mdpi.com Similarly, an octameric c(RGD) peptide demonstrated even higher binding avidity than the corresponding tetramer. mdpi.com

Linkers in Multimers: The linker connecting the RGD units in a multimer is crucial. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or triglycine (B1329560) (G3), can allow the RGD motifs to span the distance between adjacent integrin receptors, enabling simultaneous binding. nih.gov The introduction of such linkers has been shown to increase tumor uptake of radiolabeled dimeric RGD peptides. nih.gov

Scaffolds for Multimerization: Various scaffolds have been employed to present multiple RGD peptides, including polyamidoamine (PAMAM) dendrimers and glutamic acid backbones. mdpi.comnih.gov These scaffolds allow for the controlled synthesis of multimers with a defined number of RGD units.

Below is a data table summarizing the binding affinities of various monomeric and multimeric RGD peptides.

Compound NameDescriptionIntegrin TargetIC50 (nM)
c(RGDyK)Monomeric cyclic RGD peptideαvβ3329 ± 18
[¹¹¹In]In-DOTA-E-[c(RGDfK)]₂Dimeric cyclic RGD peptideαvβ364 ± 23
[¹¹¹In]In-DOTA-E{E[c(RGDfK)]₂}₂Tetrameric cyclic RGD peptideαvβ326 ± 9
[⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (23)Dimeric cyclic RGD peptideαvβ348.4 ± 2.8
[⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (26)Tetrameric cyclic RGD peptideαvβ316.6 ± 1.3
[⁶⁴Cu]Cu-DOTA-E{E[c(RGDyK)]₂}₂ (27)Tetrameric cyclic RGD peptideαvβ335
[⁶⁴Cu]Cu-DOTA]-E(E{E[c(RGDyK)]₂}₂)₂ (28)Octameric cyclic RGD peptideαvβ310

Table 1: Comparison of binding affinities (IC50 values) for monomeric and multimeric cyclic RGD peptides targeting the αvβ3 integrin. Data compiled from multiple sources. mdpi.comiaea.org

Advanced Synthetic Methodologies and Bioconjugation Strategies for Cyclo Arg Gly Asp Amp26 and Its Derivatives

Solid-Phase Peptide Synthesis and Cyclization Techniques for Cyclic RGD Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone for creating the linear peptide precursors of cyclic RGD peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov This approach offers several advantages, including the ability to drive reactions to completion by using excess reagents, which can be easily washed away, simplifying the purification process. nih.gov Microwave-assisted SPPS has been shown to accelerate synthesis and improve the yield of cyclic RGD peptides. researchgate.net

Once the linear peptide is assembled, cyclization is performed. On-resin cyclization is often preferred over solution-phase methods as it can minimize intermolecular side reactions and simplify purification. nih.gov This technique relies on anchoring the peptide to the resin through a side chain while using orthogonal protecting groups to facilitate ring closure on the solid support. nih.gov However, challenges such as glutarimide (B196013) formation can occur depending on the amino acid sequence and protecting groups used. nih.gov For instance, the sequence Glu(Gly)-OAll has been shown to lead to this unwanted side reaction. nih.gov

Various reagents can be employed to facilitate the amide bond formation during cyclization. The use of 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) has been reported as an effective and environmentally friendly option for the synthesis of arginine-containing cyclic peptides. google.com

Novel Cyclization Approaches (e.g., Photochemical, Aziridine (B145994) Aldehyde-Driven Macrocyclization, Click Chemistry)

To overcome the limitations of traditional lactamization, several novel cyclization strategies have been developed.

Photochemical Cyclization: This approach utilizes light to induce ring formation. For example, visible-light photocatalysis can promote the aerobic oxidative coupling of thiols to form disulfide macrocycles with high functional group tolerance. acs.org Another photochemical method involves the decarboxylation of aspartic acid and glutamic acid side chains to generate radicals that can form C(sp³)–C(sp³) linked macrocycles. nih.gov UV-light-promoted thiol-ene reactions and photochemical macrolactamization using nitroindoline (B8506331) photochemistry are also employed. acs.orgchemistryviews.org

Aziridine Aldehyde-Driven Macrocyclization: This multicomponent reaction involving aziridine aldehyde dimers, peptides, and isocyanides offers a powerful method for constructing biologically active macrocycles. nih.govacs.orgrsc.orgacs.orgnih.gov The reaction is known for its fast reaction times, high diastereoselectivity, and lack of oligomerization. nih.govrsc.org Mechanistic studies suggest that the efficiency of this cyclization is due to a combination of electrostatic attraction and intramolecular hydrogen bonding within a nitrilium ion intermediate, proceeding through an imidoanhydride pathway. nih.govacs.orgrsc.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used for peptide cyclization. nih.govacs.orgnih.gov This reaction is highly efficient and chemoselective, allowing for the formation of a stable triazole ring within the peptide backbone. nih.govqyaobio.com It can be performed on-resin at room temperature, yielding predominantly the desired monomeric cyclic peptide. acs.org This method is particularly useful for cyclizing small peptides that lack natural turn-promoting structures. acs.org Click chemistry has been successfully applied to the synthesis of RGD-containing integrin ligands and multivalent dendrimers. mdpi.comru.nl

Table 1: Comparison of Novel Cyclization Approaches for Peptides

Cyclization Method Key Features Advantages
Photochemical Light-induced bond formation (e.g., disulfide, C-C). acs.orgnih.gov High functional group tolerance, mild conditions. acs.org
Aziridine Aldehyde Multicomponent reaction. nih.govacs.org Fast, high diastereoselectivity, no oligomers. nih.govrsc.org
Click Chemistry Azide-alkyne cycloaddition. nih.govacs.org High efficiency, chemoselective, stable triazole linkage. nih.govqyaobio.com

Site-Specific Functionalization and Bioconjugation Chemistries for Cyclic RGD Peptides

Site-specific functionalization is crucial for conjugating cyclic RGD peptides to other molecules, such as imaging agents or therapeutic payloads, without compromising their biological activity. This is often achieved by incorporating an amino acid with a unique functional group that is orthogonal to the peptide's native functionalities.

For example, a lysine (B10760008) residue can be incorporated into the cyclic RGD peptide, and its epsilon-amino group can be modified with molecules like fluorescein (B123965) isothiocyanate (FITC) to create fluorescent probes. acs.orgacs.org Similarly, an azide (B81097) group can be introduced, as in cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], to allow for subsequent modification via click chemistry. biosynth.com

Bioconjugation strategies often involve linking the cyclic RGD peptide to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then coordinate a radionuclide for imaging or therapy. ru.nl The conjugation can be achieved through various chemical reactions, including the formation of amide bonds or through click chemistry. ru.nlnih.gov The use of pharmacokinetic modifying linkers can also be employed to improve the excretion kinetics of the resulting radiotracers. nih.gov

Development of Derivatized cyclo-[-Arg-Gly-Asp-Amp26-] for Research Probes

While specific derivatives of cyclo-[-Arg-Gly-Asp-Amp26-] are not documented, the derivatization of other cyclic RGD peptides provides a clear roadmap for creating research probes. These probes are invaluable for studying integrin expression and function in various biological contexts.

Fluorescent Probes: Cyclic RGD peptides conjugated to fluorescent dyes like FITC or near-infrared fluorescent (NIRF) dyes such as Cy5.5 serve as powerful tools for in vitro and in vivo imaging. acs.orgacs.orgnih.gov These probes allow for the visualization of integrin expression in tumor tissues and living subjects, aiding in cancer diagnosis and the study of angiogenesis. acs.orgnih.gov For instance, FITC-conjugated dimeric RGD peptides have been shown to be effective for assaying integrin αvβ3/αvβ5 expression levels in tumor tissues. acs.org

Radiolabeled Probes: Radiolabeled cyclic RGD peptides are extensively used as radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govacs.orgnih.gov Multimerization of cyclic RGD peptides, creating dimeric or tetrameric structures, has been shown to increase integrin binding affinity and enhance tumor uptake and retention of the radiotracer. acs.orgnih.gov These probes are crucial for early cancer detection and for monitoring the response to antiangiogenic therapies. acs.orgnih.gov

Table 2: Examples of Derivatized Cyclic RGD Peptides as Research Probes

Derivative Type Example Conjugate Application Reference
Fluorescent Probe FITC-3P-RGD₂ Staining integrins in tumor tissues acs.org
Fluorescent Probe Cy5.5-RGD In vivo optical imaging of integrin expression nih.gov
Radiolabeled Probe ¹⁸F-Alfatide-II PET imaging for early cancer detection acs.orgnih.gov
Radiolabeled Probe ⁹⁹mTc-3P-RGD₂ SPECT imaging for monitoring antiangiogenic therapy acs.orgnih.gov

Integrin Mediated Intracellular Signaling and Cellular Response Mechanisms Engaged by Cyclo Arg Gly Asp Amp26

Activation of Downstream Signaling Pathways (e.g., FAK, PI3K, Ras, Akt, ERK) via Integrin Binding

The binding of RGD-containing ligands, such as cyclo-[-Arg-Gly-Asp-Amp26-], to integrins triggers a cascade of intracellular signaling events known as outside-in signaling. nih.gov This process is fundamental for regulating cellular behavior. Upon ligand binding, integrins cluster and activate focal adhesion kinase (FAK), a primary mediator of integrin signaling. nih.govnih.gov

The activation of FAK initiates a series of downstream signaling pathways:

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: FAK can activate the PI3K/Akt pathway, which is crucial for promoting cell survival and proliferation. mdpi.comdiabetesjournals.orgmdpi.com Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates Akt (also known as protein kinase B). researchgate.net This pathway is a key regulator of cell cycle progression and apoptosis. diabetesjournals.orgnih.gov

Ras/ERK Pathway: Integrin activation can also lead to the stimulation of the Ras/Raf/MEK/ERK pathway (also known as the MAPK pathway). mdpi.comnih.gov This cascade is initiated by the activation of the small GTPase Ras, which then activates a series of protein kinases (Raf, MEK, and ERK) that ultimately phosphorylate transcription factors involved in cell proliferation, differentiation, and migration. nih.govoncotarget.com There is significant crosstalk between the PI3K/Akt and Ras/ERK pathways, with complex regulatory interactions that can be cell-type specific. researchgate.netmerckmillipore.com For instance, in some contexts, Akt can inhibit the Raf/MAPK/ERK pathway. merckmillipore.com

The specific signaling outcome can depend on the cellular context and the specific integrin subtype engaged. oup.com

Modulation of Cell Adhesion and Migration Processes by RGD-Integrin Interactions

The interaction between the RGD motif of cyclo-[-Arg-Gly-Asp-Amp26-] and integrins is a potent modulator of cell adhesion and migration. scbt.comrsc.org Cell adhesion to the ECM is a foundational process mediated by integrin binding to RGD sequences within proteins like fibronectin and vitronectin. mdpi.comrsc.org

Inhibition of Cell Adhesion: Synthetic RGD peptides can act as competitive antagonists, disrupting the natural interactions between cells and the ECM. scbt.com This can inhibit the attachment of cells to surfaces coated with ECM proteins. nih.gov For example, studies have shown that RGD peptides can inhibit the attachment of human lens epithelial cells to fibronectin- and laminin-coated surfaces. nih.gov

Modulation of Cell Migration: Cell migration is a dynamic process involving the coordinated formation and disassembly of adhesive contacts. By interfering with integrin-ECM binding, RGD peptides can significantly inhibit cell migration. nih.govnih.gov This inhibitory effect has been observed in various cell types, including glioblastoma cells and human lens epithelial cells. nih.govnih.gov The disruption of the actin cytoskeleton is a key mechanism through which RGD antagonists inhibit cell migration. nih.gov

The strength of cell adhesion can be influenced by the clustering of RGD ligands, with increased clustering leading to stronger adhesion. biologists.com

Influence on Cell Proliferation and Survival Mechanisms in Integrin-Dependent Contexts

Integrin-mediated signaling plays a critical role in regulating cell proliferation and survival. mdpi.comoup.com The engagement of integrins by ligands like cyclo-[-Arg-Gly-Asp-Amp26-] can trigger signaling pathways that either promote or inhibit these processes, depending on the cellular context and the nature of the RGD ligand.

Promotion of Proliferation and Survival: In many cell types, integrin ligation provides essential survival signals, often through the activation of the PI3K/Akt pathway, which can lead to the upregulation of anti-apoptotic proteins like Bcl-2. mdpi.comdiabetesjournals.org RGD-modified materials have been shown to enhance the proliferation and survival of certain cell types, such as pancreatic β-cells, by increasing the expression of cell cycle proteins like cyclin D1 and D2. nih.gov

Induction of Anoikis: Conversely, by blocking the adhesion of anchorage-dependent cells to the ECM, RGD antagonists can induce a form of programmed cell death known as anoikis. nih.govashpublications.org This occurs because the disruption of integrin-mediated survival signals triggers apoptotic pathways. ashpublications.org For instance, RGD mimetics have been shown to induce anoikis in human endothelial cells and glioblastoma cells. nih.govashpublications.org

The balance between survival and apoptosis is often determined by the interplay between different signaling pathways, such as the PI3K/Akt and Ras/ERK pathways. oup.com

Table 1: Effect of RGD Peptides on Cell Proliferation and Survival

Cell TypeRGD Peptide EffectKey FindingsReference(s)
Pancreatic β-cells (Rin-m)Increased proliferation and survivalAssociated with increased cyclin D1, cyclin D2, and cdk6, and decreased p27 levels. nih.gov
Human Endothelial Cells (HUVECs)Induction of anoikisDose-dependent induction of apoptosis when plated on vitronectin. ashpublications.org
Glioblastoma Cells (U251, U373)Induction of anoikisProlonged treatment induced anoikis, particularly in detached cells. nih.gov
Islets of LangerhansIncreased survivalRGD peptides conferred survival by mimicking anti-apoptosis signals normally generated by ECM. diabetesjournals.org
Thyroid CellsInhibition of proliferationRGD-containing peptides induced cell death (anoikis). oup.com

Receptor-Mediated Endocytosis and Intracellular Trafficking of Integrin-Bound Peptides

Upon binding to integrins on the cell surface, RGD-containing peptides like cyclo-[-Arg-Gly-Asp-Amp26-] can be internalized into the cell through a process called receptor-mediated endocytosis. researchgate.netliposomes.ca This process is a key mechanism for the uptake of various molecules and nanoparticles. nih.govbiorxiv.org

The internalization process generally follows these steps:

Binding and Clustering: The RGD peptide binds to integrins, leading to receptor clustering in specific regions of the plasma membrane. pnas.org

Vesicle Formation: The cell membrane then invaginates and encloses the ligand-receptor complexes, forming an endocytic vesicle. biorxiv.org This process can be mediated by coat proteins such as clathrin or caveolin. researchgate.netnih.gov

Intracellular Trafficking: Once inside the cell, the vesicles deliver their contents to endosomes. From the endosomes, the integrins and the bound peptides can be sorted for different fates: they can be recycled back to the cell surface or targeted for degradation in lysosomes. nih.gov

Studies have shown that RGD peptides can be rapidly endocytosed. For example, a fluorescently labeled cyclic RGD peptide showed a significant increase in uptake in human umbilical vein endothelial cells (HUVECs) at a temperature permissive for endocytosis (37°C) compared to a prohibitive temperature (4°C). liposomes.ca The specific intracellular trafficking pathway can be influenced by the structure of the RGD ligand and the integrin subtype involved. kcl.ac.uk

Preclinical Research Applications and Methodological Advancements Involving Cyclo Arg Gly Asp Amp26

Development and Preclinical Evaluation of Molecular Imaging Probes Targeting Integrins

The Arg-Gly-Asp (RGD) sequence is a highly conserved recognition motif that binds to several integrins, which are cell adhesion molecules. nih.gov Integrins, particularly αvβ3, are highly expressed on activated endothelial cells and various tumor cells but are weak on resting endothelial cells and most normal tissues. nih.govnih.gov This differential expression makes them a key target for tumor imaging. The cyclic peptide structure, such as that of cyclo-[-Arg-Gly-Asp-Amp26-], offers high affinity and specificity for these receptors.

Radiotracer Design and Radiolabeling Strategies

The design of radiotracers based on cyclic RGD peptides is a cornerstone of preclinical imaging for visualizing integrin expression. The process involves several key components: selecting a suitable biological target, designing the chemical structure for radiolabeling, and evaluating the candidate radiotracers. nih.govscispace.com

Radiolabeling Strategies: The core principle is to attach a positron- or gamma-emitting radionuclide to the peptide without compromising its binding affinity for the integrin. This is typically achieved through a chelator, a molecule that firmly holds the radioisotope.

Chelation: A common strategy involves conjugating the peptide to a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid). This conjugate can then be labeled with various metallic radionuclides. For instance, the well-studied analog c(RGDyK) has been successfully conjugated with DOTA and labeled with ⁶⁴Cu for Positron Emission Tomography (PET) imaging. nih.gov

Direct Labeling: Direct radioiodination is another method. For the analog cyclo(Arg-Gly-Asp-d-Tyr-Lys), a rapid radioiodination method has been developed using sodium hypochlorite as an oxidizing agent to attach iodine isotopes to the tyrosine residue. nih.gov

The choice of radionuclide is critical and depends on its half-life, emission characteristics, and the biological process being studied. The structural design must allow for easy, late-stage installation of the radioisotope to manage the constraints of radioactive decay. scispace.com

Optical Imaging Agent Conjugation and Principles

Optical fluorescence imaging presents a non-radioactive alternative for visualizing biological targets. nih.gov For this purpose, cyclic RGD peptides are conjugated to fluorescent dyes, often those that operate in the near-infrared (NIR) spectrum (700-1000 nm).

Principles of NIR Imaging: NIR fluorescence detection is advantageous because it minimizes background fluorescence interference from natural biomolecules, which is a common issue when using fluorophores in the visible light spectrum. nih.gov NIR light also has reduced scattering and deeper tissue penetration compared to visible light.

Conjugation Examples:

Cy5.5 Conjugation: The cyclic peptide cyclo(RGDyK) has been conjugated with Cy5.5, an NIR fluorescent dye, to study its biodistribution in tumor-bearing mice. nih.gov The resulting probe, RGD-Cy5.5, showed high and specific accumulation in αvβ3-positive glioblastoma tumor cells. nih.gov

Fluorescein (B123965) Conjugation: The green fluorescent dye fluorescein has been used to create cyclo-RGD peptide conjugates for tracking αvβ3-integrin expression in human cell lines. These fluorescent probes were observed to be dynamically internalized by cells expressing the target integrin. mdpi.com

Activatable Probes: More advanced designs include "activatable" probes. One such probe, Q-cRGD, uses a tryptophan quencher linked to an NIR dye via a redox-sensitive disulfide bond. The fluorescence is "off" in circulation but turns "on" upon entering the target cell and cleavage of the linker, reducing background noise and improving signal specificity. mdpi.com

Principles of Molecular Imaging for Integrin Expression in Research Models

Molecular imaging with RGD-based probes allows for the non-invasive visualization and quantification of integrin expression in living research models, typically mice with tumor xenografts. The fundamental principle is that the probe, whether radiolabeled or fluorescent, is administered systemically and accumulates at sites of high integrin expression, such as tumors.

The specificity of this targeting is a key aspect. In studies using ⁶⁴Cu-DOTA-PEG-RGD, the specificity of the radiotracer was confirmed by blocking experiments, where co-injection of an excess of non-radiolabeled c(RGDyK) peptide significantly reduced the tumor uptake of the radiotracer. nih.gov Similarly, for the optical probe RGD-Cy5.5, tumor uptake could be blocked by co-injecting the unlabeled peptide. nih.gov

These imaging techniques provide valuable data on tumor progression and response to anti-angiogenic therapies. For example, microPET imaging in a subcutaneous U87MG glioblastoma model demonstrated clear tumor visualization with high tumor-to-organ contrast ratios. nih.gov

Imaging Probe ExampleAnimal ModelKey Finding
⁶⁴Cu-DOTA-PEG-RGD Nude mice with U87MG glioblastomaHigh tumor-to-organ ratios; specific uptake blocked by unlabeled peptide. nih.gov
RGD-Cy5.5 Nude mice with U87MG glioblastomaClear tumor visualization from 30 min to 24 h post-injection. nih.gov
⁹⁹mTc-Glucosamino-Asp-cyclo(RGDfK) Mice with RR1022 sarcomaSpecific accumulation in αvβ3-positive tumor cells. nih.gov

Integration into Biomaterials for Modulating Cell-Material Interactions

The study of cell-material interactions is a fundamental aspect of biomaterial design and evaluation. mdpi.comumcgresearch.org Integrating signaling molecules like cyclo-[-Arg-Gly-Asp-Amp26-] into biomaterials is a powerful strategy to control cellular responses at the material interface. By mimicking the extracellular matrix (ECM), which naturally presents the RGD motif, these modified biomaterials can actively promote cell adhesion, spreading, and subsequent functions. nih.govumcgresearch.org

When RGD peptides are immobilized on a material surface, they serve as anchor points for cell surface integrins. This interaction can trigger signaling cascades that influence cell behavior. Research has shown that coating implant materials with RGD-containing peptides can lead to more rapid tissue ingrowth and a modulated inflammatory response, demonstrating the potential to enhance the biocompatibility and regenerative capacity of synthetic materials. researchgate.net This approach is critical in tissue engineering, where guiding cell behavior is essential for creating functional tissue constructs.

Mechanistic Studies of Integrin Antagonism and Agonism in Cellular and In Vitro Models

Cyclic RGD peptides are primarily known as antagonists of integrin function. nih.gov Integrins exist in different conformational states, and their activation is necessary for ligand binding. nih.gov RGD peptides function by competitively binding to the same site on integrins that natural ECM proteins like fibronectin and vitronectin use. nih.gov This binding blocks the natural ligands from accessing the receptor, thereby inhibiting the downstream signaling pathways that are crucial for cell adhesion, migration, and survival. This antagonistic action is the basis for their investigation as anti-tumor and anti-angiogenic agents. nih.govnih.gov

While less common, the concept of integrin agonism by small molecules exists. In this context, an agonist would bind to the integrin and actively trigger the "outside-in" signaling pathways that are normally initiated by ECM proteins, potentially promoting processes like cell adhesion or spreading.

Impact on Angiogenesis-Related Mechanisms in Research Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease states like cancer. mimetas.com Because integrin αvβ3 is highly expressed on activated endothelial cells, blocking its function with RGD antagonists can inhibit angiogenesis.

In vitro models are essential for studying these mechanisms. researchgate.net A common model uses Human Umbilical Vein Endothelial Cells (HUVECs). Studies have shown that cyclic RGD peptides can inhibit the adhesion and growth of HUVECs in a dose-dependent manner. nih.gov For instance, a novel analog, cyclo(-RGDf==V-), was shown to be a potent inhibitor of angiogenesis. nih.gov In mouse models, this compound significantly decreased the microvessel density in human colon cancer xenografts, demonstrating its anti-angiogenic effect in vivo. nih.gov These studies validate the mechanism of integrin antagonism as a viable strategy for disrupting angiogenesis.

Research on "cyclo-[-Arg-Gly-Asp-Amp26-]" and Apoptosis Induction Inconclusive

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the chemical compound “cyclo-[-Arg-Gly-Asp-Amp26-]” or its role in the induction of apoptosis in integrin-dependent cellular systems.

The Arg-Gly-Asp (RGD) sequence is a well-established motif known to bind to integrins, a family of cell surface receptors that play crucial roles in cell adhesion, signaling, and survival. Cyclic peptides containing the RGD sequence have been a significant focus of research for their potential to target integrins and, in some cases, induce apoptosis in cancer cells and other pathological conditions. This is often achieved by disrupting the survival signals that integrins provide when they bind to the extracellular matrix.

However, the specific variant "cyclo-[-Arg-Gly-Asp-Amp26-]" does not appear in the public scientific record. It is possible that "Amp26" represents a proprietary, novel, or as-yet-unpublished amino acid or chemical moiety. Without further information defining "Amp26," it is not possible to provide details on the preclinical research applications or the mechanisms of apoptosis induction related to this specific compound.

Therefore, the requested article section on the induction of apoptosis in integrin-dependent cellular systems by "cyclo-[-Arg-Gly-Asp-Amp26-]" cannot be generated at this time due to a lack of available data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.